molecular formula C14H10N2O2S B13924132 5-(4-Cyano-phenyl)-2-cyclopropyl-thiazole-4-carboxylic acid

5-(4-Cyano-phenyl)-2-cyclopropyl-thiazole-4-carboxylic acid

Cat. No.: B13924132
M. Wt: 270.31 g/mol
InChI Key: UIZFKVKUJJZSCX-UHFFFAOYSA-N
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Description

5-(4-Cyano-phenyl)-2-cyclopropyl-thiazole-4-carboxylic acid is a complex organic compound that features a thiazole ring, a cyano group, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Cyano-phenyl)-2-cyclopropyl-thiazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common route involves the cyclization of a suitable precursor containing a cyano group and a thiazole ring. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Cyano-phenyl)-2-cyclopropyl-thiazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The cyano group and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

5-(4-Cyano-phenyl)-2-cyclopropyl-thiazole-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and possible therapeutic effects.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(4-Cyano-phenyl)-2-cyclopropyl-thiazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(4-Cyano-phenyl)-2-cyclopropyl-thiazole-4-carboxylic acid include other thiazole derivatives, such as:

  • 4-Cyanophenylacetic acid
  • 5-(4-Cyano-phenyl)-indole

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and structural features

Properties

Molecular Formula

C14H10N2O2S

Molecular Weight

270.31 g/mol

IUPAC Name

5-(4-cyanophenyl)-2-cyclopropyl-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C14H10N2O2S/c15-7-8-1-3-9(4-2-8)12-11(14(17)18)16-13(19-12)10-5-6-10/h1-4,10H,5-6H2,(H,17,18)

InChI Key

UIZFKVKUJJZSCX-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=C(S2)C3=CC=C(C=C3)C#N)C(=O)O

Origin of Product

United States

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